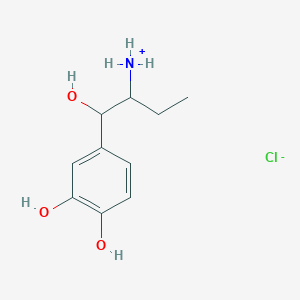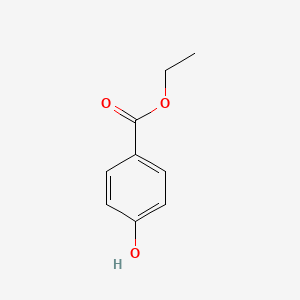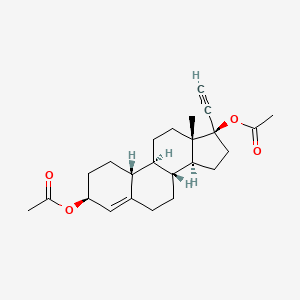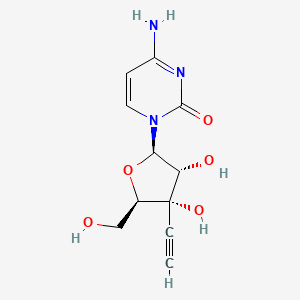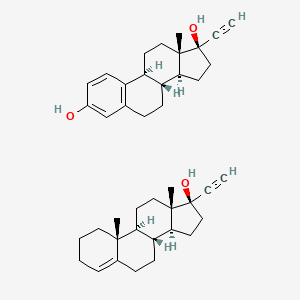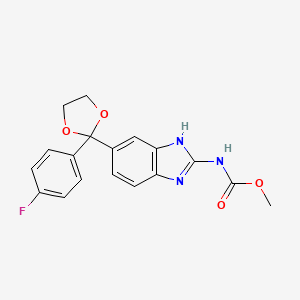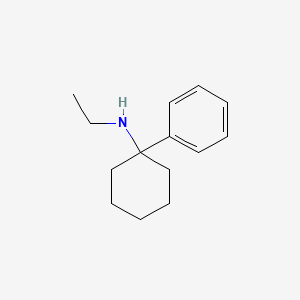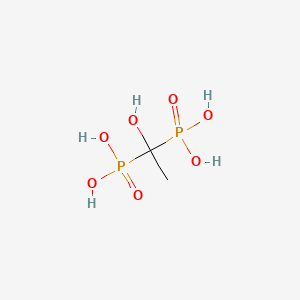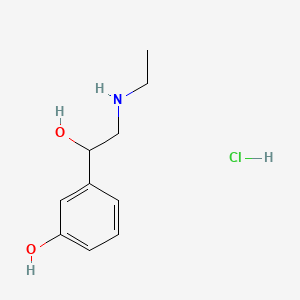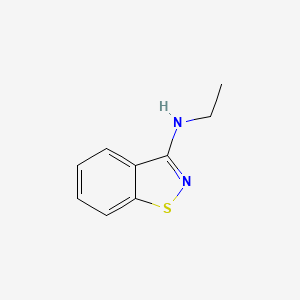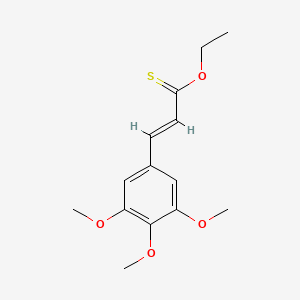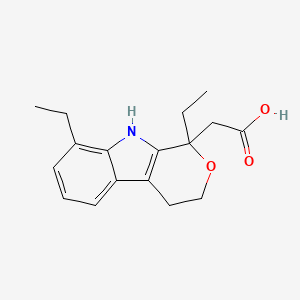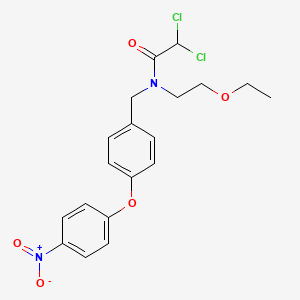![molecular formula C16H17N5O2 B1671768 3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol CAS No. 1198357-79-7](/img/structure/B1671768.png)
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
Vue d'ensemble
Description
“3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol” is a chemical compound with the CAS Number: 1198357-79-7. Its molecular weight is 311.34 and its IUPAC name is 3-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol .
Synthesis Analysis
Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H17N5O2 . The InChI code for this compound is 1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Cancer Research and mTOR Inhibition
One significant application of compounds related to "3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol" is in the discovery and development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR). mTOR is a central regulator of cell growth, metabolism, and angiogenesis, making it an emerging target in cancer research. Through high throughput screening and optimization, researchers have identified compounds that selectively inhibit mTOR over phosphoinositide 3-kinase (PI3K), demonstrating potential for development as cancer therapeutics (Nowak et al., 2009).
Heterocyclic Synthesis and Chemical Diversity
The compound and its derivatives are also explored in the synthesis of novel heterocyclic compounds, contributing to chemical diversity with potential pharmacological applications. For instance, thioxopyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety have been synthesized, showcasing the compound's versatility in generating chemical libraries for further biological evaluation (Ho & Suen, 2013).
Molecular Docking and Antimicrobial Activity
Another research direction involves the design, synthesis, and biological evaluation of compounds for antimicrobial and anticancer activities. Molecular docking and in silico ADMET profile studies help in understanding the interaction of these compounds with biological targets, guiding the development of potent antimicrobials and anticancer agents. Pyrano[2,3-d]pyrimidine derivatives, for example, have shown good antimicrobial activity against various strains and explored cytotoxic potentialities against different cell lines, highlighting the compound's role in drug discovery processes (El-Sattar et al., 2021).
Antioxidant Potential and SAR Studies
Furthermore, the antioxidant potential of indole-based heterocycles derived from the compound has been investigated, indicating their effectiveness in inhibiting reactive oxygen species (ROS). Structural activity relationship (SAR) studies and molecular docking have been employed to identify promising candidates for further optimization as high-efficiency antioxidants (Aziz et al., 2021).
Tubulin Polymerization Inhibition
Additionally, indenopyrazoles synthesized from related compounds have demonstrated antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, a mechanism critical for cancer cell division and growth. This suggests the potential of these compounds in developing treatments for bone-related diseases and beyond (Minegishi et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNXSHJLDZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



